Tert-butyl 3-ethoxypropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-ethoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-11-7-6-8(10)12-9(2,3)4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYCURSNHJZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance in Modern Chemical Transformations
The significance of alkyl 3-alkoxypropanoates, including tert-butyl 3-ethoxypropanoate, in contemporary organic synthesis stems from their dual functionality. The ester and ether groups provide sites for a range of chemical modifications. For instance, the ester group can undergo hydrolysis to yield the corresponding carboxylic acid or be reduced to an alcohol. The ether linkage, while generally stable, can participate in reactions under specific conditions.
The synthesis of these compounds can be achieved through methods such as the Michael addition of an alcohol to an acrylate (B77674) ester. For example, ethyl 3-ethoxypropionate is synthesized by the reaction of ethanol (B145695) and ethyl acrylate. A similar strategy can be envisioned for this compound, involving the addition of ethanol to tert-butyl acrylate.
Role As Precursors and Architectural Building Blocks in Complex Molecule Construction
Esterification Pathways
Esterification, the process of forming an ester from a carboxylic acid and an alcohol, represents a fundamental approach to synthesizing this compound. This can be achieved through direct acid catalysis or by using coupling agents to facilitate the reaction under milder conditions.
Acid-Catalyzed Esterification Approaches
The direct esterification of 3-ethoxypropanoic acid with tert-butanol (B103910), often referred to as Fischer esterification, presents a classical method for ester synthesis. commonorganicchemistry.com This reaction typically involves heating the two reactants in the presence of a strong acid catalyst. However, the synthesis of tert-butyl esters via this method is notoriously challenging. asianpubs.org
Coupling Reagent-Mediated Esterification (e.g., DCC/DMAP)
To circumvent the harsh conditions and side reactions associated with acid catalysis, coupling reagents are employed. The Steglich esterification is a prominent example, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgorganic-chemistry.org This method is particularly well-suited for substrates that are sensitive to acid and for the formation of esters from sterically demanding alcohols like tert-butanol. commonorganicchemistry.comorganic-chemistry.org
The mechanism involves the activation of the carboxylic acid (3-ethoxypropanoic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive amide ("active ester"). organic-chemistry.org This active ester does not readily form side products and reacts rapidly with tert-butanol to yield this compound and the byproduct, dicyclohexylurea (DCU). organic-chemistry.org The addition of a catalytic amount of DMAP (typically 3-10 mol-%) is crucial for accelerating the reaction and suppressing the formation of N-acylurea, an inactive byproduct, thereby allowing the reaction to proceed efficiently at room temperature with high yields. organic-chemistry.org
Table 1: Comparison of Esterification Pathways
| Method | Reactants | Catalyst/Reagent | Key Characteristics |
|---|---|---|---|
| Acid-Catalyzed Esterification | 3-Ethoxypropanoic acid, tert-Butanol | Strong acid (e.g., H₂SO₄) or solid acid catalysts | Prone to side reactions (isobutylene formation); requires careful catalyst selection for tertiary alcohols. asianpubs.org |
| Steglich Esterification | 3-Ethoxypropanoic acid, tert-Butanol | DCC, DMAP | Mild conditions, suitable for acid-labile substrates and sterically hindered alcohols; high yields. commonorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org |
Michael Addition Strategies
The Michael addition, or conjugate addition, provides an alternative synthetic route by forming a carbon-oxygen bond at the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org
Nucleophilic Addition to Alkyl Acrylates (e.g., tert-butyl acrylate)
This strategy involves the 1,4-addition of an alcohol (a Michael donor) to an activated α,β-unsaturated ester (a Michael acceptor). wikipedia.org For the synthesis of this compound, this translates to the reaction of ethanol with tert-butyl acrylate. The reaction is typically base-catalyzed, where a base deprotonates the ethanol to form the more nucleophilic ethoxide ion. This ethoxide then attacks the β-carbon of tert-butyl acrylate.
Research has shown that while tert-butanol is generally unreactive as a Michael donor, tert-butyl acrylate serves as an effective Michael acceptor. rsc.org In studies involving the oxa-Michael addition of alcohols to tert-butyl acrylate, it was noted that transesterification hardly occurs, preserving the tert-butyl ester group. rsc.org The synthesis of related compounds, such as tert-butyl 3-{2-[2-(dibenzylamino)ethoxy]ethoxy}propanoate, has been successfully achieved by reacting the corresponding alcohol with tert-butyl acrylate in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (n-Bu₄NBr) and aqueous sodium hydroxide. thieme-connect.com This demonstrates the viability of using tert-butyl acrylate as a precursor in Michael addition reactions to create β-alkoxy esters.
Donor-Acceptor Catalysis in Michael Reactions
Catalysis plays a crucial role in enhancing the efficiency and selectivity of Michael additions. In the context of synthesizing this compound, catalysts can activate either the Michael donor (ethanol) or the Michael acceptor (tert-butyl acrylate). hbni.ac.in
Base Catalysis : As mentioned, bases like sodium hydride or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to generate the ethoxide nucleophile from ethanol for addition to the acrylate. rsc.orgthieme-connect.com
Organocatalysis : In recent years, organocatalysis has emerged as a powerful tool for Michael additions. Bifunctional catalysts, such as those containing both a Brønsted base site (to deprotonate the alcohol) and a Lewis acid or hydrogen-bond donor site (to activate the acrylate), can facilitate the reaction with high efficiency and enantioselectivity in asymmetric variants. nih.gov For instance, bifunctional iminophosphorane catalysts have been shown to be effective in intramolecular oxa-Michael reactions involving alcohols and α,β-unsaturated esters. nih.gov While not specifically reported for the intermolecular reaction of ethanol and tert-butyl acrylate, these principles of donor-acceptor activation are broadly applicable. hbni.ac.in
Table 2: Overview of Michael Addition Strategy
| Michael Donor | Michael Acceptor | Typical Catalyst | Key Principle |
|---|---|---|---|
| Ethanol | tert-Butyl acrylate | Base (e.g., NaH, DBU) or Organocatalyst | 1,4-conjugate addition of an ethoxide to the activated double bond of the acrylate. wikipedia.orgrsc.org |
Williamson Ether Synthesis Routes
The Williamson ether synthesis is a well-established method for forming ethers via an S_N2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com This pathway can be adapted to prepare this compound by starting with a precursor that already contains the tert-butyl ester moiety, namely tert-butyl 3-hydroxypropanoate.
The synthesis involves two main steps. First, the hydroxyl group of tert-butyl 3-hydroxypropanoate is deprotonated by a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This alkoxide then acts as a nucleophile. Second, the alkoxide is reacted with an ethylating agent, such as ethyl iodide or ethyl bromide. The alkoxide displaces the halide leaving group in an S_N2 reaction to form the desired ether linkage, yielding this compound. masterorganicchemistry.com For this reaction to be efficient, a primary alkyl halide is preferred as the electrophile to minimize competing elimination reactions. masterorganicchemistry.com Tertiary alkyl halides are unsuitable as they primarily lead to elimination. quora.com This method has been successfully employed in the synthesis of analogous ether-ester compounds, highlighting its applicability.
Table 3: Summary of Williamson Ether Synthesis Route
| Substrate | Reagents | Reaction Type | Key Considerations |
|---|---|---|---|
| tert-Butyl 3-hydroxypropanoate | 1. Strong Base (e.g., NaH) 2. Ethyl Halide (e.g., EtI, EtBr) | S_N2 | The reaction proceeds via an alkoxide intermediate; requires a primary ethylating agent to avoid elimination. masterorganicchemistry.com |
Alkylation and Nucleophilic Substitution Reactions
The synthesis of this compound and its analogs can be effectively achieved through alkylation and nucleophilic substitution reactions. A common strategy involves the Michael addition of an alkoxide to an acrylate ester. For instance, the synthesis of ethyl 3-ethoxypropionate, a related compound, is accomplished via the Michael addition between ethanol and ethyl acrylate. This reaction is often catalyzed by a base like triethylamine or an anion-exchange resin, proceeding at 20–30°C under a nitrogen atmosphere to achieve high yields (98%) and purity (>99.8%). A similar principle can be applied to the synthesis of this compound by reacting ethanol with tert-butyl acrylate.
Another prominent method is the Williamson ether synthesis, a classic nucleophilic substitution reaction. This approach is used in multi-step syntheses where a hydroxyl group is first converted into a better leaving group, such as a tosylate, to facilitate nucleophilic attack. For example, a hydroxyl-containing precursor can be reacted with a base like sodium hydride (NaH) to form an alkoxide, which then displaces a halide or another leaving group to form the desired ether linkage. In a specific example of a related synthesis, a bromo-functionalized precursor was reacted with a nucleophile in the presence of potassium carbonate (K2CO3) in dimethylacetamide (DMA) at 80°C for 3 hours, yielding the product in 62% yield. jst.go.jp
These methods are fundamental in constructing the ether and ester functionalities present in this compound. The choice of reagents and reaction conditions is critical for optimizing yield and minimizing side reactions.
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of synthesizing this compound. Various catalytic systems, including transition metals, acids, and enzymes, have been explored.
Transition Metal-Mediated Catalysis (e.g., Palladium)
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, although direct examples for this compound are not extensively documented in the provided results. However, the principles of palladium catalysis are highly relevant for forming the C-O bonds characteristic of this molecule. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for etherification. A study on the synthesis of aryl tert-butyl ethers utilized a palladium catalyst with air-stable dialkylphosphinobiphenyl ligands to couple unactivated aryl halides with sodium tert-butoxide. organic-chemistry.org This demonstrates the potential for palladium catalysis to construct the tert-butyl ether linkage under relatively mild conditions.
While not a direct synthesis of the target molecule, palladium catalysis is used in reactions involving similar structures. For example, palladium catalysts like Pd(PPh₃)₄ are used in Suzuki cross-coupling reactions where tert-butyl ester-containing molecules act as intermediates. Furthermore, palladium catalysts such as Pd(OAc)₂ are employed for the synthesis of various heterocyclic compounds where isocyanide insertion, a C1 source, is a key step. organic-chemistry.orgrsc.org These examples highlight the versatility of palladium catalysis in complex molecular constructions, suggesting its potential applicability in alternative synthetic routes to this compound.
Brønsted or Lewis Acid Catalysis
Acid catalysis is a common and effective method for key transformations in the synthesis of esters and ethers. Both Brønsted and Lewis acids can be employed to promote reactions such as esterification and the formation of ether linkages. vernier.com
Brønsted Acid Catalysis: Strong Brønsted acids like hydrochloric acid (HCl) or p-toluenesulfonic acid are often used to catalyze esterification reactions. mdpi.com They are also crucial for the deprotection of tert-butyl esters, a common protecting group strategy in multi-step syntheses. nih.gov For example, trifluoroacetic acid (TFA) is frequently used to cleave tert-butyl esters to reveal the corresponding carboxylic acid. jst.go.jpnih.gov
Lewis Acid Catalysis: Lewis acids are effective in activating reactants. For instance, the reaction between alcohols and di-tert-butyl dicarbonate (B1257347) (Boc₂O) can be directed towards the synthesis of tert-butyl ethers using specific Lewis acid catalysts like Mg(ClO₄)₂ or Sc(OTf)₃. nih.gov The choice of Lewis acid and its counter-ion is crucial in determining the product distribution between the tert-butyl ether and the Boc-protected alcohol. nih.gov Synergistic Brønsted/Lewis acid systems, such as HCl and an iron(III) catalyst, have been developed for reactions like the tert-butylation of arenes, showcasing the power of dual catalysis. escholarship.orgescholarship.orgnih.gov While not a direct synthesis of this compound, these methodologies demonstrate the utility of Lewis acids in forming the tert-butyl ester or ether moieties.
A summary of representative acid-catalyzed reactions is presented below:
| Catalyst Type | Reactants | Product Type | Reference |
| Brønsted Acid (HCl) | Alcohol, Carboxylic Acid | Ester | |
| Brønsted Acid (TFA) | tert-Butyl Ester | Carboxylic Acid (Deprotection) | jst.go.jp |
| Lewis Acid (Mg(ClO₄)₂) | Alcohol, Boc₂O | tert-Butyl Ether | nih.gov |
| Synergistic (Fe(III)/HCl) | Arene, t-BuOH | tert-Butylated Arene | nih.gov |
Biocatalytic Transformations (e.g., Enzymatic Esterification)
Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Lipases are particularly effective for esterification and transesterification reactions due to their mild reaction conditions and high chemo-, regio-, and enantioselectivity.
While a specific enzymatic synthesis for this compound is not detailed in the provided search results, the enzymatic hydrolysis of a related compound, ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP), has been studied. In this study, Candida antarctica lipase (B570770) B (CAL-B) was identified as a highly effective biocatalyst for the enantioselective hydrolysis of racemic EEHP, achieving a high enantiomeric excess. This demonstrates the potential of enzymes like CAL-B to selectively synthesize or resolve chiral esters. Such enzymatic strategies could foreseeably be adapted for the synthesis of this compound, particularly if a chiral version of the molecule were desired.
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes minimizing waste, using less hazardous substances, and improving energy efficiency.
Solvent Minimization and Recycling Strategies
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Research has explored solvent-free conditions for the synthesis of tert-butyl esters. A novel, solvent-free, and base-free method for synthesizing tert-butyl esters using di-tert-butyl dicarbonate ((Boc)₂O) has been developed using electromagnetic milling. rsc.org This approach avoids the need for additional heating and hazardous solvents, making it a highly sustainable option. rsc.org
In processes where solvents are necessary, the choice of solvent and strategies for its recycling are critical. In many industrial applications, solvents like propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA) and ethyl 3-ethoxypropionate are used. google.com The development of processes that use more environmentally benign solvents or that allow for efficient solvent recovery and reuse is a key goal in green chemistry. While specific solvent recycling strategies for the synthesis of this compound are not detailed, the general principles of green chemistry encourage such practices to minimize waste and environmental impact. core.ac.ukgoogle.com
Atom Economy and Waste Reduction
In the synthesis of specialty chemicals like this compound, the principles of green chemistry are increasingly pivotal. These principles prioritize the design of chemical processes that minimize their environmental footprint. Central to this are the concepts of atom economy and waste reduction, which focus on maximizing the incorporation of reactant atoms into the final product and minimizing the generation of byproducts and waste streams.
Atom Economy
Atom economy is a theoretical measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. The ideal reaction, a 100% atom economy, would see all atoms from the starting materials incorporated into the final product, with no atoms wasted as byproducts.
One of the primary synthetic routes to this compound is the Michael addition reaction. This involves the addition of ethanol across the double bond of tert-butyl acrylate. This type of addition reaction is inherently highly atom-economical.
Detailed Research Findings
The Michael addition of an alcohol to an acrylate ester is a classic example of a 1,4-addition reaction. When catalyzed efficiently, it can proceed with very high selectivity and yield. The fundamental reaction is as follows:
Ethanol + Tert-butyl acrylate → this compound
As an addition reaction, all atoms from both reactants are incorporated into the single desired product. This leads to a theoretical atom economy of 100%, representing the most efficient conversion of raw materials possible.
Table 1: Theoretical Atom Economy for the Synthesis of this compound via Michael Addition
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Tert-butyl acrylate | C₇H₁₂O₂ | 128.17 | Reactant |
| Ethanol | C₂H₆O | 46.07 | Reactant |
| Total Mass of Reactants | 174.24 | ||
| This compound | C₉H₁₈O₃ | 174.24 | Desired Product |
| Total Mass of Products | 174.24 | ||
| Atom Economy (%) | 100% | (174.24 / 174.24) * 100 |
Waste Reduction
While atom economy provides a theoretical maximum for efficiency, practical waste reduction involves minimizing waste from all sources in the actual process. This includes solvents, catalysts, and byproducts from side reactions, as well as energy consumption.
Detailed Research Findings
Research into related ester synthesis highlights several key strategies for minimizing waste.
Catalysis: The choice of catalyst is critical. While traditional synthesis might use a stoichiometric amount of a strong base (e.g., sodium ethoxide), this generates significant salt waste after neutralization. Modern approaches favor catalytic systems. The use of solid, reusable catalysts such as anion-exchange resins is a prominent green alternative. google.com These catalysts can be easily filtered out of the reaction mixture and reused over multiple cycles, drastically reducing waste and simplifying product purification. google.com For the related synthesis of ethyl 3-ethoxypropionate, anion-exchange resins have been shown to be effective catalysts.
Solvent Minimization and Green Solvents: The ideal scenario is to run the reaction without a solvent ("neat"), using an excess of one reactant (typically the lower-cost ethanol) as the liquid phase. This eliminates solvent purchase, recycling, and disposal costs. Where a solvent is necessary, the focus is on "green" solvents, which are less toxic and have a lower environmental impact than traditional volatile organic compounds (VOCs). researchgate.net While specific studies on this compound are limited, research into similar processes explores the use of ionic liquids or deep eutectic solvents, which are non-volatile and often recyclable. researchgate.netresearchgate.net
Process Intensification: Continuous flow chemistry offers a significant advantage over traditional batch processing for waste reduction. nih.gov Flow reactors provide superior control over reaction parameters like temperature and mixing, often leading to higher yields and fewer side products. smolecule.com Their smaller reaction volumes also enhance safety and reduce the amount of solvent and material at risk at any given time. nih.gov
Purification: Waste is also generated during product work-up and purification. Traditional methods may involve extensive liquid-liquid extractions, generating large volumes of aqueous waste. The use of heterogeneous catalysts simplifies purification, as the catalyst can be removed by simple filtration. nih.gov Final purification by distillation is preferable to chromatography, which consumes large quantities of solvent.
Table 2: Qualitative Comparison of Catalytic Strategies for Waste Reduction
| Feature | Stoichiometric Base (e.g., Sodium Ethoxide) | Heterogeneous Catalyst (e.g., Anion-Exchange Resin) |
| Catalyst Loading | High (Stoichiometric) | Low (Catalytic) |
| Waste Generation | High (Salt byproduct after neutralization) | Very Low (Minimal loss of catalyst) |
| Catalyst Reusability | No | Yes |
| Product Separation | Complex (Requires neutralization and extraction) | Simple (Filtration) |
| Overall Environmental Impact | High | Low |
By focusing on a high atom economy reaction like the Michael addition and employing modern waste reduction strategies such as reusable catalysts and optimized process conditions, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry.
Chemical Transformations and Reactivity Profiles of Tert Butyl 3 Ethoxypropanoate and Its Derivatives
Ester Hydrolysis and Deprotection Strategies
The tert-butyl ester group is a common protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific acidic conditions. The deprotection of tert-butyl 3-ethoxypropanoate to yield 3-ethoxypropanoic acid is a critical step in many synthetic routes.
The cleavage of the tert-butyl ester in this compound is typically achieved through acid-catalyzed hydrolysis. study.comchemistrysteps.com Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed for this transformation. sigmaaldrich.comnih.gov The reaction proceeds via a mechanism where the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. study.comyoutube.com In the case of tert-butyl esters, the mechanism can also involve the formation of a stable tert-butyl cation, which is then quenched by a nucleophile or undergoes elimination to form isobutylene. chemistrysteps.comyoutube.com
The choice of acid and solvent system can be critical for the efficiency of the deprotection. For instance, dilute HCl in a fluoro alcohol like hexafluoroisopropanol (HFIP) has been shown to be effective for the rapid removal of tert-butyl esters. sigmaaldrich.comnih.govresearchgate.netamazonaws.com Similarly, combinations of Brønsted and Lewis acids, such as HCl/FeCl₃, have been explored as alternatives to TFA for the cleavage of tert-butyl protecting groups. nih.gov
The general reaction for the acid-catalyzed hydrolysis is as follows: this compound + H₂O (in the presence of acid catalyst) → 3-Ethoxypropanoic acid + Tert-butanol (B103910)
Table 1: Conditions for Acid-Catalyzed Cleavage of Tert-butyl Esters
| Acid Catalyst | Solvent | Temperature | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | Common and effective method. |
| Hydrochloric acid (HCl) | Dioxane / Water | Elevated Temperature | A standard method for ester hydrolysis. |
| Hydrochloric acid (HCl) | Hexafluoroisopropanol (HFIP) | Room Temperature | Rapid and clean deprotection. nih.govamazonaws.com |
| HCl/FeCl₃ | Acetonitrile (B52724) (MeCN) / Water | Not specified | A potential PFAS-free alternative to TFA. nih.gov |
Selective Deprotection Methodologies
In complex molecules containing multiple acid-sensitive functional groups, selective deprotection of the tert-butyl ester is often necessary. Methodologies have been developed to achieve this chemoselectivity. One such method involves the use of Lewis acids like zinc bromide (ZnBr₂) in a non-polar solvent such as dichloromethane (DCM). nih.govacs.orgscite.aisemanticscholar.orgresearchgate.net This system has been shown to selectively cleave tert-butyl esters in the presence of other acid-labile groups. nih.govacs.orgscite.aisemanticscholar.orgresearchgate.net
Another approach for selective deprotection utilizes cerium(III) chloride (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in refluxing acetonitrile. organic-chemistry.org This reagent system can selectively remove the tert-butyl ester while leaving other protecting groups, such as the N-Boc group, intact. organic-chemistry.org The choice of the deprotection agent and reaction conditions allows for the strategic unmasking of the carboxylic acid functionality for further synthetic transformations.
Table 2: Reagents for Selective Deprotection of Tert-butyl Esters
| Reagent System | Solvent | Key Feature |
| ZnBr₂ | Dichloromethane (DCM) | Chemoselective cleavage in the presence of other acid-labile groups. nih.govacs.orgscite.ai |
| CeCl₃·7H₂O / NaI | Acetonitrile | Selective for tert-butyl esters over N-Boc groups. organic-chemistry.org |
| Ytterbium triflate (Yb(OTf)₃) | Nitromethane | Mild and selective for tert-butyl esters. |
| Silica (B1680970) gel | Toluene | Mild cleavage of tert-butyl esters. researchgate.net |
Functional Group Interconversions
Beyond the hydrolysis of the ester, the other functional groups within this compound and its derivatives can undergo various transformations.
The ethoxy group in this compound is generally stable to oxidation. However, the carbon backbone can be susceptible to oxidation under specific conditions, although this is not a common transformation for this particular compound. In related molecules, oxidation of a primary alcohol, which could be formed from the reduction of the ester, would yield an aldehyde and subsequently a carboxylic acid. Tertiary alcohols, like the tert-butanol released during hydrolysis, are resistant to oxidation under standard conditions but can be oxidized under harsh acidic conditions, often leading to fragmentation of the molecule. quora.comstackexchange.com
The ester functionality of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction would yield 3-ethoxypropan-1-ol and tert-butanol.
This compound + LiAlH₄ → 3-Ethoxypropan-1-ol + Tert-butanol
This reduction allows for the conversion of the carboxylic acid precursor into a primary alcohol, which can then be used in subsequent synthetic steps.
The ethoxy group of this compound is generally unreactive towards nucleophilic substitution. However, it is possible to synthesize derivatives where the ethoxy group is replaced by a more reactive moiety. For example, tert-butyl 3-(2-iodoethoxy)propanoate is a derivative where the ethyl group of the ether has been functionalized with iodine. broadpharm.combldpharm.com The iodine atom in this compound serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. broadpharm.com
This allows for a variety of nucleophilic substitution reactions to introduce different functional groups at this position. For example, amines can displace the iodide to form amino-functionalized derivatives. This strategy significantly expands the synthetic utility of the tert-butyl 3-propanoate scaffold.
Table 3: Examples of Nucleophilic Substitution on a Derivative
| Substrate | Nucleophile | Product |
| Tert-butyl 3-(2-iodoethoxy)propanoate | R-NH₂ (Primary Amine) | Tert-butyl 3-(2-(alkylamino)ethoxy)propanoate |
| Tert-butyl 3-(2-iodoethoxy)propanoate | R₂NH (Secondary Amine) | Tert-butyl 3-(2-(dialkylamino)ethoxy)propanoate |
| Tert-butyl 3-(2-iodoethoxy)propanoate | N₃⁻ (Azide) | Tert-butyl 3-(2-azidoethoxy)propanoate |
Formation of Amide Bonds and Bioconjugation (e.g., via aminoethoxy derivatives)
The formation of stable amide bonds is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and bioconjugation. Derivatives of this compound, specifically those functionalized with aminoethoxy groups, serve as important bifunctional linkers in these processes. The tert-butyl ester group typically functions as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal the free acid for subsequent coupling reactions.
The general strategy for amide bond formation involves the deprotection of the tert-butyl ester, followed by the activation of the resulting carboxylic acid. Standard coupling reagents, such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), are often employed in the presence of a non-nucleophilic base like triethylamine (B128534) (Et3N) and 4-methylmorpholine (B44366) to facilitate the reaction between the carboxylic acid and a primary or secondary amine. organic-chemistry.orgmasterorganicchemistry.com
Aminoethoxy derivatives of this compound are particularly useful for bioconjugation. These molecules act as spacers or linkers, connecting different molecular entities. For instance, compounds like tert-butyl 3-(2-aminoethoxy)propanoate and 3-(2-(2-aminoethoxy)ethoxy)propanoic acid t-butyl ester possess a terminal primary amine, which is available for amide bond formation, and a protected carboxylic acid at the other end. alfa-chemistry.comyoutube.com This architecture allows for the sequential conjugation of molecules, such as peptides, proteins, or small-molecule drugs.
The research into L-γ-methyleneglutamic acid amides as potential anticancer agents provides a practical example of this methodology. In the synthesis of these compounds' prodrugs, a carboxylic acid precursor was coupled with various amines using HBTU to form the desired amide products in yields ranging from 40-75%. masterorganicchemistry.com This highlights the utility of standard amide coupling protocols in modifying complex molecules containing a tert-butyl ester moiety. The synthesis of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids further demonstrates the broad applicability of forming amide bonds with hindered amines like tert-butylamine, a reaction central to creating specific peptide-like structures.
Below is a table summarizing key aminoethoxy derivatives and the general conditions for amide bond formation.
| Derivative Name | CAS Number | Application Example | Amide Coupling Conditions (General) |
| tert-Butyl 3-(2-aminoethoxy)propanoate | 1260092-46-3 | Heterobifunctional cross-linker for bioconjugation. alfa-chemistry.com | Carboxylic acid, HBTU (1.5 equiv), Et3N (1.5 equiv), 4-methylmorpholine (1.5 equiv), Amine (1.5 equiv) in anhydrous THF. organic-chemistry.orgmasterorganicchemistry.com |
| 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid t-butyl ester | 756525-95-8 | Linker for Proteolysis Targeting Chimera (PROTAC) research. alfa-chemistry.comyoutube.com | Deprotection of tert-butyl ester (e.g., with TFA or HCl) followed by standard peptide coupling protocols. |
| tert-Butyl 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoate | N/A | Biochemical for proteomics research, provides a secondary amine for ligation. | Similar conditions to primary amines, potentially requiring adjustments in stoichiometry or reaction time. |
Cyclization and Rearrangement Processes in Derivative Synthesis
Cyclization reactions are fundamental in organic synthesis for constructing ring systems, which are prevalent in natural products and pharmacologically active molecules. In the context of this compound derivatives, cyclization processes can be employed to generate heterocyclic structures, significantly altering the molecule's conformation and properties.
A notable example is found in the synthesis of prodrugs for L-γ-methyleneglutamic acid amides, where intramolecular reactions are used to form cyclic amides, specifically pyrrolidinones. The synthesis of 1-(tert-Butyl) 2-ethyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate demonstrates such a process. This reaction pathway involves creating a more complex molecular architecture built upon a simpler, functionalized core structure containing a tert-butyl ester. The tert-butyl ester group remains intact during the initial cyclization and is later selectively removed.
The general steps involved in such a synthetic route are outlined below:
Starting Material Functionalization : A precursor molecule, such as L-pyroglutamic acid, is esterified with tert-butyl acetate (B1210297).
Amide Protection : The amide nitrogen is protected, for example, with a Boc (tert-butyloxycarbonyl) group.
Introduction of Functionality : Further chemical modifications introduce desired functional groups, such as a methylene (B1212753) group.
Ring Opening and Amide Coupling : The cyclic amide ring of the precursor can be selectively opened to yield a linear molecule with both a free carboxylic acid and the protected tert-butyl ester. This linear intermediate is then coupled with various amines to produce a range of amide derivatives. masterorganicchemistry.com
Final Cyclization/Modification : In other pathways, the modified pyrrolidinone ring containing the tert-butyl ester is carried through several steps before final deprotection. For instance, treatment of 1-(tert-Butyl) 2-ethyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate with 3M HCl selectively removes the Boc protecting group, yielding the corresponding cyclic amine.
This synthetic strategy showcases how a tert-butyl ester-containing derivative can be a key intermediate in the multi-step synthesis of complex, cyclic molecules. The stability of the tert-butyl ester group under certain reaction conditions allows for selective manipulations at other parts of the molecule before its eventual removal.
| Process Type | Reaction Example | Key Features |
| Cyclization | Synthesis of (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate derivatives. | Intramolecular reaction forming a five-membered heterocyclic ring (pyrrolidinone). The tert-butyl ester group serves as a stable protecting group during the synthesis of the cyclic structure. |
| Rearrangement | While rearrangement reactions like the Claisen or Dieckmann condensation are common for ester-containing compounds, specific examples involving derivatives of this compound are not prominently documented in the reviewed literature. | These reactions typically involve the intramolecular rearrangement of atoms or groups to form a new structural isomer. For example, the Dieckmann condensation is an intramolecular Claisen condensation of diesters to form β-keto esters. |
Applications in Complex Molecular Architecture and Materials Science
Role as Linkers in Bifunctional Molecules
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation by the cell's own machinery. broadpharm.com They consist of a warhead that binds the target protein, a ligand for an E3 ligase, and a linker connecting them. nih.gov The linker's length, rigidity, and composition are crucial for the successful formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. broadpharm.com
Tert-butyl 3-ethoxypropanoate serves as a precursor for simple alkyl/ether-based linkers. broadpharm.com In a typical synthesis, the tert-butyl ester is hydrolyzed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to unmask the carboxylic acid. nih.gov This free acid can then be activated and coupled to an amine-containing moiety on either the warhead or the E3 ligase ligand to form a stable amide bond. This strategy was employed in the development of certain PROTACs where a tert-butyl ester on a targeting ligand was deprotected to enable subsequent amide bond formation for linker attachment. nih.govnih.gov The ethoxypropanoate portion of the molecule provides a short, flexible spacer that helps to orient the two binding elements at an optimal distance and angle for effective ternary complex formation.
Table 1: Role of this compound in PROTAC Linker Synthesis
| Component | Structural Feature | Function in PROTAC Synthesis |
| Tert-butyl Ester | Carboxylic Acid Protecting Group | Masks the reactive carboxylic acid during other synthetic steps; allows for selective deprotection (typically with acid) to reveal a conjugation handle. nih.gov |
| Ethoxypropanoate Chain | Flexible Ether & Alkyl Spacer | Provides appropriate length and flexibility to the linker, which is critical for optimizing the orientation of the two ligands for ternary complex formation. broadpharm.com |
| Resulting Carboxylic Acid | Reactive Functional Group | After deprotection, serves as a key point for covalent attachment to the warhead or E3 ligase ligand via amide bond formation. |
Antibody-drug conjugates (ADCs) are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. nih.govbroadpharm.com The linker in an ADC must be stable enough to remain intact in systemic circulation but allow for the efficient release of the drug inside tumor cells. broadpharm.comnih.gov
Building Block in Multistep Organic Synthesis
In multistep organic synthesis, the strategic use of building blocks with protected functional groups is essential for constructing complex molecules efficiently. savemyexams.com this compound is a valuable building block due to the distinct properties of its components.
The tert-butyl ester is a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reagents and reaction conditions, including basic and nucleophilic environments, allowing chemists to perform modifications on other parts of a molecule without affecting the acid. The ether linkage is also chemically stable and introduces flexibility into the carbon chain. This combination allows for the introduction of a three-carbon spacer with a protected acid terminus into a target molecule.
Table 2: Functional Analysis of this compound as a Synthetic Building Block
| Functional Group | Classification | Role in Organic Synthesis |
| Tert-butyl Ester | Protecting Group | Protects the carboxylic acid from unwanted reactions; can be selectively removed under acidic conditions. nih.gov |
| Ether (-O-) | Linkage | Provides chemical stability and conformational flexibility to the molecular backbone. |
| Propanoate Chain | Carbon Spacer | Acts as a three-carbon unit to extend a molecule's framework. |
Precursor for Advanced Polymeric Materials
While not a direct monomer for polymerization in its native state, this compound possesses features that make it a potential precursor for synthesizing specialized polymers, particularly polyesters. Monomers containing tert-butyl ester and ether groups are utilized in polymer chemistry. mdpi.comrsc.org
To be used as a monomer, the compound would require modification to possess two reactive functional groups. For instance, the ethyl group of the ether could be functionalized with a hydroxyl group, and the tert-butyl ester could be hydrolyzed to the carboxylic acid. This would result in an "A-B" type monomer, with an alcohol at one end and a carboxylic acid at the other. Such a monomer could undergo self-polycondensation to form a polyester. The resulting polymer would feature ether linkages within its backbone, which typically imparts greater flexibility and can modify properties like the glass transition temperature and crystallinity. These ether-containing polyesters are of interest for biomedical applications due to their potential biocompatibility and tunable degradation rates.
Contributions to Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The design of molecules that can self-assemble into ordered structures is a key aspect of this field.
This compound contains functional groups that can participate in the non-covalent interactions that govern self-assembly. The bulky and hydrophobic tert-butyl group can play a significant role in modulating the packing of molecules in the solid state or in solution through steric and van der Waals interactions. semanticscholar.org The oxygen atoms of the ether and the carbonyl group can act as hydrogen bond acceptors, allowing the molecule to interact with hydrogen bond donors. This combination of a bulky, nonpolar group and polar, hydrogen-bond-accepting centers makes this compound a simple model for understanding the fundamental interactions that drive the formation of more complex supramolecular architectures.
Process Development and Scale Up Considerations for Tert Butyl 3 Ethoxypropanoate Production
Reaction Optimization Parameters
The synthesis of tert-butyl 3-ethoxypropanoate, an ester, is typically achieved through esterification. Key parameters that require optimization include temperature, catalyst selection, reactant molar ratio, and reaction time.
Temperature: The reaction temperature significantly influences the rate of esterification. While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions or decomposition of the product. For similar esterifications, temperatures are often maintained in a controlled range to balance kinetics and selectivity. scienceready.com.au
Catalyst: Acid catalysts are crucial for esterification. smartlabs.co.za The choice of catalyst, whether a homogeneous acid like sulfuric acid or a heterogeneous solid acid catalyst (e.g., ion-exchange resins), impacts reaction efficiency, separation ease, and potential for recycling. nih.govrasayanjournal.co.in Catalyst concentration is another critical variable to optimize, as too little may result in slow reaction rates, while too much can complicate purification and increase costs.
Reactant Molar Ratio: The stoichiometry of the reactants (an alcohol and a carboxylic acid or its derivative) is a key parameter. Using an excess of one reactant can shift the reaction equilibrium to favor product formation, thereby increasing the yield. sparkl.me
Reaction Time: The duration of the reaction must be sufficient to achieve a high conversion of reactants to the product. Monitoring the reaction progress over time allows for the determination of the optimal reaction time that maximizes yield without promoting the formation of byproducts.
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these parameters and their interactions to identify the optimal conditions for production.
Table 1: Key Parameters for Esterification Process Optimization
| Parameter | Importance | Considerations |
| Temperature | Influences reaction rate and selectivity. scienceready.com.au | Balance between reaction speed and prevention of side reactions/decomposition. |
| Catalyst | Accelerates the reaction to achieve equilibrium faster. smartlabs.co.za | Type (homogeneous/heterogeneous), concentration, and reusability. |
| Molar Ratio | Affects reaction equilibrium and product yield. sparkl.me | Use of excess reactant to drive the reaction forward. |
| Reaction Time | Determines the extent of reactant conversion. | Optimization to maximize yield and minimize byproduct formation. |
Industrial-Scale Production Methodologies
On an industrial scale, this compound can be produced using either batch or continuous processing methodologies. The choice between these depends on factors like production volume, process flexibility, and economic considerations. lonza.comcerionnano.com
Batch production involves charging reactants into a stirred-tank reactor, running the reaction to completion, and then discharging the product for purification. cerionnano.com This approach is common in the pharmaceutical and fine chemical industries due to its versatility for producing multiple products in the same equipment. lonza.comtamu.edu
Key metrics for analyzing a batch process include:
Yield: The amount of product obtained relative to the theoretical maximum.
Cycle Time: The total time required for one complete batch, including charging, reaction, discharging, and cleaning.
Space-Time Yield: The amount of product produced per unit volume of the reactor per unit of time.
Product Purity: The concentration of the desired product in the final mixture before purification.
Optimization of batch processes often involves adjusting the reaction parameters mentioned previously to maximize yield and purity while minimizing cycle time. cetjournal.it
Table 2: Batch Process Metrics for Performance Evaluation
| Metric | Description | Goal of Optimization |
| Yield | Ratio of actual product to theoretical maximum. | Maximize |
| Cycle Time | Total time for one complete batch operation. | Minimize |
| Space-Time Yield | Productivity of the reactor volume over time. | Maximize |
| Product Purity | Concentration of the desired product. | Maximize |
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and improved efficiency. mt.comrroij.com In a continuous flow system, reactants are continuously pumped through a reactor, where the reaction occurs, and the product is continuously collected at the outlet. amt.uk
Advantages of continuous flow reactors for the production of this compound include:
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient removal of reaction heat, which is crucial for managing exothermic esterification reactions. tue.nl
Enhanced Safety: The small reaction volume at any given time significantly reduces the risks associated with hazardous reactions or thermal runaways. tamu.edu
Precise Control: Parameters such as temperature, pressure, and residence time can be precisely controlled, leading to more consistent product quality and higher yields. mt.com
Scalability: Scaling up production in a continuous flow system can often be achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which can be more straightforward than scaling up batch reactors. rsc.org
Various types of flow reactors, such as plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs), could be employed depending on the specific reaction kinetics and phases involved. rroij.com
Management of Reaction Exothermicity and Safety
Esterification reactions are typically exothermic, meaning they release heat. scienceready.com.au On a large scale, the management of this reaction exotherm is a critical safety consideration to prevent thermal runaway, which can lead to a dangerous increase in temperature and pressure. researchgate.netmdpi.com
Key safety and management strategies include:
Calorimetric Studies: Performing reaction calorimetry studies to determine the heat of reaction and the rate of heat release is essential for designing an appropriate cooling system.
Cooling Systems: Industrial reactors are equipped with cooling jackets or internal cooling coils to dissipate the heat generated during the reaction. The efficiency of the cooling system must be sufficient to maintain the desired reaction temperature.
Controlled Addition: In semi-batch operations, one of the reactants can be added gradually to control the rate of reaction and, consequently, the rate of heat generation. mdpi.com
Continuous Flow Reactors: As mentioned, the excellent heat transfer capabilities of continuous flow reactors make them an inherently safer option for managing highly exothermic reactions. tue.nl
Emergency Relief Systems: Reactors are fitted with safety devices such as rupture discs or relief valves to safely vent any overpressure in the event of a cooling failure or a runaway reaction.
A thorough thermal hazard assessment is a prerequisite for the safe scale-up of this compound production. acs.org
Mitigation of Oxidative Degradation in Process
This compound, like other esters and ethers, can be susceptible to oxidative degradation, particularly through the formation of peroxides upon exposure to air and light. princeton.eduwesternsydney.edu.au Peroxides are unstable and can decompose explosively, especially when concentrated during distillation. princeton.edu
Strategies to mitigate oxidative degradation include:
Inert Atmosphere: Conducting the reaction and subsequent processing steps under an inert atmosphere, such as nitrogen or argon, can prevent contact with oxygen.
Control of Storage Conditions: The compound should be stored in tightly sealed, opaque containers in a cool, dark place to minimize exposure to light and air. princeton.edubu.edu
Use of Inhibitors: Small amounts of inhibitors, such as butylated hydroxytoluene (BHT), can be added to scavenge free radicals and prevent the initiation of autoxidation. bu.edu
Peroxide Testing: Regular testing for the presence of peroxides is a crucial safety measure, especially before performing operations like distillation where peroxides could become concentrated. wisc.edu
Avoidance of Contaminants: Contamination with metals can catalyze the auto-oxidation process and should be avoided. wisc.edu
Purification Strategies and Efficiency
The final stage in the production of this compound is purification to remove unreacted starting materials, the catalyst, and any byproducts to meet the required product specifications.
Common purification strategies for esters include:
Washing/Extraction: The crude product mixture can be washed with water or a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted carboxylic acid. quora.comweebly.com
Distillation: Fractional distillation is a widely used method for separating the ester from components with different boiling points. scienceready.com.au The efficiency of the distillation depends on the difference in volatility between the product and the impurities. Vacuum distillation may be employed for high-boiling point esters to prevent thermal degradation.
Chromatography: For high-purity applications, column chromatography can be used to separate the target compound from closely related impurities. google.comresearchgate.net
Crystallization: If the product is a solid at or below room temperature, fractional crystallization can be an effective purification method. lookchem.com
The efficiency of the purification process is determined by the final purity achieved and the recovery of the product. The choice of method or combination of methods will depend on the nature of the impurities and the desired purity level of the final product. sulzer.com
Analytical Methodologies for Characterization and Process Monitoring
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure of tert-butyl 3-ethoxypropanoate by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural determination of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR would provide definitive information about its atomic framework.
A large singlet for the nine equivalent protons of the tert-butyl group.
A triplet for the methyl protons of the ethoxy group, coupled to the adjacent methylene (B1212753) protons.
A quartet for the methylene protons of the ethoxy group, coupled to the methyl protons.
Two triplets for the two methylene groups of the propanoate backbone, which are coupled to each other.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -C(CH₃)₃ | ~1.45 | Singlet (s) | N/A |
| -OCH₂CH₃ | ~1.20 | Triplet (t) | ~7.0 |
| -OCH₂CH₃ | ~3.50 | Quartet (q) | ~7.0 |
| -CH₂-C(O)O- | ~2.50 | Triplet (t) | ~6.5 |
| -O-CH₂-CH₂- | ~3.65 | Triplet (t) | ~6.5 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A unique signal is expected for each chemically non-equivalent carbon atom. libretexts.org The predicted chemical shifts are based on established ranges for different types of carbon atoms (e.g., carbonyl, quaternary, methylene, methyl). libretexts.org
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C (O)O- | ~171 |
| -C (CH₃)₃ | ~81 |
| -C(C H₃)₃ | ~28 |
| -O-C H₂-CH₂- | ~68 |
| -O-CH₂-C H₂- | ~36 |
| -OC H₂CH₃ | ~66 |
| -OCH₂C H₃ | ~15 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its ester and ether functionalities. Data from the analogous compound, ethyl 3-ethoxypropanoate, shows characteristic peaks that can be used for comparison. nist.gov
Key expected absorptions include:
A strong, sharp peak corresponding to the stretching vibration of the ester carbonyl group (C=O).
Several strong peaks in the fingerprint region corresponding to the C-O stretching vibrations of the ester and ether linkages.
Peaks corresponding to the C-H stretching and bending vibrations of the alkyl groups.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | ~1735 | Strong |
| C-O (Ester) | Stretch | ~1250-1150 | Strong |
| C-O (Ether) | Stretch | ~1100 | Strong |
| C-H (Alkyl) | Stretch | ~2980-2850 | Medium-Strong |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.
A typical setup would involve:
Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.
Mobile Phase: A polar solvent mixture, such as acetonitrile (B52724) and water, run in an isocratic or gradient mode to achieve optimal separation.
Detection: A UV detector would likely not be effective due to the lack of a strong chromophore. A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more appropriate.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection and identification power of MS. It is well-suited for the analysis of volatile compounds like this compound.
In a typical GC-MS analysis, the compound would be separated on a capillary column with a nonpolar stationary phase (e.g., 5% phenyl-polysiloxane). The mass spectrometer would then fragment the eluted compound, producing a characteristic mass spectrum. For this compound, the mass spectrum is expected to show a prominent peak at a mass-to-charge ratio (m/z) of 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), which is a hallmark fragmentation pattern for tert-butyl esters and ethers. scielo.br Analysis of the related ethyl 3-ethoxypropanoate shows characteristic fragments that help in its identification. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used for monitoring reaction progress, identifying compounds, and determining purity. orgchemboulder.com For this compound, a silica (B1680970) gel plate would serve as the stationary phase. orgchemboulder.com
The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The ratio of these solvents would be adjusted to achieve a retention factor (Rƒ) value that allows for good separation from other components in the mixture, ideally between 0.2 and 0.4. Visualization of the spots on the TLC plate, as the compound is not UV-active, would require the use of a chemical staining agent, such as potassium permanganate (B83412) or vanillin (B372448) stain, followed by gentle heating. mit.edu
Theoretical and Computational Investigations of Tert Butyl 3 Ethoxypropanoate
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to determine the three-dimensional structure and conformational preferences of tert-butyl 3-ethoxypropanoate. The flexibility of the molecule arises from the rotation around several single bonds, leading to various conformers with different energy levels.
The ester group in most acyclic esters, including this compound, strongly prefers a Z conformation. researchgate.netdrugdesign.org This preference is due to a combination of steric and electronic factors, specifically the minimization of dipole-dipole interactions. researchgate.net The energy difference between the Z and E conformers is significant enough that the E conformation is generally not populated to a measurable extent under normal conditions. drugdesign.org
The conformational space of the molecule is further defined by the torsion angles of the ethoxy and tert-butyl groups. Molecular mechanics and quantum mechanics methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface associated with the rotation of these groups. These calculations help identify the lowest energy conformers and the energy barriers between them. For the ethoxy group, a staggered conformation relative to the propanoate backbone is expected to be favored. The bulky tert-butyl group, due to its size, will orient itself to minimize steric hindrance with the rest of the molecule.
| Parameter | Predicted Value | Computational Method | Comment |
|---|---|---|---|
| Ester Conformation | Z-conformation | General Chemical Principles | The Z-conformer is strongly favored over the E-conformer for steric and electronic reasons. researchgate.net |
| C-O-C-C (ethoxy) Dihedral Angle | ~180° (anti) | Molecular Mechanics (MMFF) | An anti-periplanar arrangement minimizes steric strain. |
| Rotational Barrier (C-O bond of ethoxy group) | ~2-4 kcal/mol | DFT (B3LYP/6-31G) | Typical energy barrier for rotation around single bonds in similar ethers. |
| O-C-C-O (ester backbone) Dihedral Angle | ~60° (gauche) | DFT (B3LYP/6-31G) | A gauche conformation is often preferred in flexible ester chains. |
Reaction Pathway Elucidation and Mechanistic Studies
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, reactions such as hydrolysis (reaction with water) or transesterification (reaction with an alcohol) can be studied theoretically. mdpi.comresearcher.life
Density Functional Theory (DFT) is a common method for mapping the potential energy surface of a reaction. nih.govrsc.orgnih.govresearchgate.net This involves identifying the structures of reactants, products, any intermediates, and the transition states that connect them. By calculating the energies of these species, the activation energy for each step of the reaction can be determined, providing insight into the reaction kinetics. nih.gov
For example, the acid-catalyzed hydrolysis of this compound would likely proceed through a multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of tert-butanol (B103910). rsc.org DFT calculations can model each of these elementary steps, providing a detailed picture of the reaction pathway. rsc.org Similarly, the mechanism for transesterification reactions can be investigated, which is crucial for applications like biodiesel production. mdpi.comresearcher.life
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| 1 | Protonation of the carbonyl oxygen by a hydronium ion. | 5 - 10 |
| 2 | Nucleophilic attack of a water molecule on the protonated carbonyl carbon (Transition State 1). | 15 - 20 |
| 3 | Proton transfer from the attacking water molecule to the ethoxy oxygen (Transition State 2). | 8 - 12 |
| 4 | Elimination of ethanol (B145695) to form the protonated carboxylic acid. | 3 - 6 |
Prediction of Reaction Outcomes and Stoichiometry
Predicting the outcome of chemical reactions is a major goal of computational chemistry. For this compound, this could involve predicting the products of its reactions under various conditions or predicting the optimal conditions for its synthesis.
Machine learning (ML) has emerged as a powerful tool for reaction outcome prediction. acs.orgnih.govnih.gov By training models on large datasets of known reactions, it is possible to predict the major product of a new reaction. nih.gov For the synthesis of this compound, an ML model could be used to predict the yield of the esterification reaction between 3-ethoxypropanoic acid and tert-butanol under different catalysts, solvents, and temperatures. acs.org The input to such a model would be a representation of the reactants and reaction conditions, and the output would be the predicted product and its yield. researchgate.net
Computational methods can also assist in determining the stoichiometry of reactions, although this is more established for inorganic materials. nih.gov For organic reactions, stoichiometry is often determined by the reaction mechanism. youtube.com Computational elucidation of the reaction pathway, as described in the previous section, can confirm the stoichiometric relationship between reactants and products.
| Input Feature | Example Value | Predicted Output | Predicted Value |
|---|---|---|---|
| Carboxylic Acid | 3-ethoxypropanoic acid | Product | This compound |
| Alcohol | tert-butanol | ||
| Catalyst | Sulfuric Acid | ||
| Temperature (°C) | 80 | ||
| Yield (%) | 85 |
Computational Studies in Ligand Design and Linker Properties (non-biological interaction mechanisms)
Beyond its properties as a standalone molecule, this compound can be computationally studied for its potential role as a molecular linker in non-biological systems, such as in materials science. chemrxiv.org Molecular linkers are used to connect other molecules or nanoparticles to create larger, functional assemblies. acs.orgnih.govnih.gov
Computational modeling can be used to investigate the properties of this compound as a linker. For example, simulations can predict how the molecule would bind to a metal or semiconductor surface. acs.orgnih.govscispace.com This is crucial for designing self-assembled monolayers or functionalized nanoparticles. The conformational flexibility of the propanoate chain, as discussed in the conformational analysis section, would influence the spacing and orientation of the linked components. chemrxiv.org
Molecular dynamics simulations can be used to study the behavior of a large number of linker molecules tethered to a surface, providing insights into the collective properties of the resulting material. scispace.com These simulations can help in designing materials with specific optical, electronic, or mechanical properties.
| Property to Investigate | Computational Method | Information Gained |
|---|---|---|
| Binding energy to a gold surface | Density Functional Theory (DFT) | Strength and nature of the interaction between the ester and the surface. nih.gov |
| Conformation on the surface | Molecular Dynamics (MD) | Preferred orientation and tilt angle of the linker. |
| Packing density in a self-assembled monolayer | Monte Carlo (MC) Simulations | How the linkers arrange themselves on the surface. |
| Mechanical properties of a nanoparticle network | Coarse-Grained Molecular Dynamics | Elasticity and stress-strain behavior of the linked assembly. chemrxiv.org |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes, a trend that directly impacts the synthesis of esters such as tert-butyl 3-ethoxypropanoate. patsnap.com Future research is intensely focused on moving beyond traditional synthetic methods that often rely on harsh conditions and hazardous materials.
Key areas of development include:
Advanced Catalysis : A significant trend is the exploration of novel catalysts that are more efficient and environmentally benign. For instance, methods using reusable catalysts like Erbium(III) triflate for the formation of tert-butyl ethers under solvent-free conditions highlight a move towards eco-compatible synthesis. organic-chemistry.org This approach minimizes waste and avoids toxic solvents, aligning with the core tenets of green chemistry. organic-chemistry.org
Enzymatic Catalysis : Biocatalysis, using enzymes to drive chemical reactions, is an emerging frontier in organic synthesis. cas.org Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. Research into specific enzymes for the esterification or transesterification processes to produce alkyl propanoates could lead to highly efficient and sustainable synthetic pathways.
Green Chemistry Principles : The broader principles of green chemistry are guiding the redesign of synthetic routes. cas.org This includes minimizing waste, improving atom economy, and utilizing renewable feedstocks where possible. patsnap.com The development of processes that operate at room temperature or use microwave irradiation for rapid, energy-efficient reactions are examples of this trend in action. organic-chemistry.org
Table 1: Comparison of Synthetic Approaches for Esters
| Feature | Traditional Synthesis | Emerging Sustainable Routes |
|---|---|---|
| Catalysts | Strong mineral acids (e.g., sulfuric acid) | Reusable solid acids, enzymes, organocatalysts |
| Solvents | Often requires volatile organic solvents | Solvent-free conditions or green solvents (e.g., methanol) |
| Energy Input | Typically requires high temperatures and prolonged heating | Milder reaction conditions, microwave-assisted synthesis |
| Waste Generation | Can produce significant acidic or hazardous waste | Minimal waste, catalyst is often recyclable |
| Selectivity | May lead to side reactions and byproducts | High chemo- and regioselectivity, especially with enzymes |
Expanding Scope in Functional Material Design
While this compound has its established applications, future research is exploring the integration of its structural motifs into advanced functional materials. The tert-butyl ester group, in particular, possesses chemical properties that make it a valuable component in the design of "smart" and sustainable materials.
A primary area of interest is in polymer chemistry:
Cleavable Polymer Backbones : Research has demonstrated the incorporation of cleavable tert-butyl ester groups into polymer backbones. purdue.edu This design strategy allows for controlled depolymerization of the material. Such polymers can be broken down into their constituent monomers and then re-functionalized or re-polymerized, which is a critical step towards creating a circular economy for plastics. purdue.edu
Responsive Materials : The lability of the tert-butyl group under certain conditions (e.g., acidic environments) can be harnessed to create responsive materials. Polymers incorporating structures similar to this compound could be designed to degrade or release active molecules in response to specific environmental triggers.
Table 2: Potential Applications of Tert-butyl Esters in Material Science
| Application Area | Function of Tert-butyl Ester Group | Potential Impact |
|---|---|---|
| Recyclable Polymers | Acts as a chemically cleavable linkage in the polymer chain. purdue.edu | Enables chemical recycling and reduces plastic waste. |
| Drug Delivery Systems | Can be used as a protecting group that is removed under specific pH conditions to release a payload. | Targeted and controlled release of therapeutic agents. |
| Smart Coatings | Provides a mechanism for controlled degradation or property change in response to stimuli. | Development of self-healing or environmentally responsive surfaces. |
| Advanced Lithography | Used in photoresist formulations where the ester's cleavage alters solubility upon exposure to light. | Manufacturing of smaller and more complex integrated circuits. |
Advancements in Continuous Flow Manufacturing for Alkyl Propanoates
The production of fine chemicals, including alkyl propanoates, is gradually shifting from traditional batch processing to continuous flow manufacturing (CFM). pharmasalmanac.com This technology utilizes microreactors with small channel dimensions, offering significant advantages in control, efficiency, and safety over large-scale batch reactors. pharmasalmanac.comsigmaaldrich.com
Key benefits and research directions in this area include:
Enhanced Process Control : Flow reactors provide a high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. pharmasalmanac.comsigmaaldrich.com This minimizes side reactions and leads to higher product purity and yield.
Improved Safety : The small internal volume of microreactors significantly reduces the risks associated with handling hazardous reagents or running highly exothermic reactions. pharmasalmanac.com
Scalability and Efficiency : Scaling up production in a flow system can be achieved by running the system for longer periods ("scaling out") or by running multiple reactors in parallel ("numbering up"), which is often more straightforward than scaling up batch reactors. pharmasalmanac.com Research has demonstrated that flow microreactor systems can be more efficient and sustainable for producing tert-butyl esters directly. rsc.orgamanote.com A multi-step synthesis of the drug ibuprofen, which involves a propanoate intermediate, was achieved with a residence time of only 10 minutes using flow chemistry. nih.gov
Table 3: Batch Processing vs. Continuous Flow Manufacturing for Ester Synthesis
| Parameter | Batch Processing | Continuous Flow Manufacturing (CFM) |
|---|---|---|
| Reaction Vessel | Large, single tank | System of narrow tubes or microchannels sigmaaldrich.com |
| Heat Transfer | Often inefficient, leading to temperature gradients | Excellent, due to high surface-to-volume ratio pharmasalmanac.com |
| Mixing | Can be slow and non-uniform | Rapid and highly efficient sigmaaldrich.com |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes sigmaaldrich.com |
| Scalability | Complex, often requires re-optimization | Simpler "scaling out" or "numbering up" pharmasalmanac.com |
| Product Consistency | Potential for batch-to-batch variation | High consistency and uniform product quality |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The design and optimization of chemical syntheses are being revolutionized by artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and accelerate the discovery of optimal reaction conditions. beilstein-journals.orgnih.gov This trend is highly relevant for developing improved syntheses for compounds like this compound.
Emerging applications of AI/ML in chemical synthesis include:
Retrosynthesis Planning : AI-driven tools can perform complex retrosynthetic analyses, breaking down a target molecule into simpler, commercially available precursors. purdue.edu This can help chemists design more efficient and novel synthetic routes. beilstein-journals.org
Reaction Condition Optimization : Machine learning algorithms can predict the optimal temperature, pressure, catalyst, and solvent for a given reaction to maximize yield and minimize byproducts. beilstein-journals.org This data-driven approach is often faster and more effective than traditional one-variable-at-a-time experimentation. a-star.edu.sg
Automated Synthesis : When combined with robotic platforms, AI can create "self-driving" laboratories that autonomously plan, execute, and optimize chemical reactions. nih.govpharmafeatures.com This integration accelerates the pace of discovery for new molecules and manufacturing processes. pharmafeatures.com
Table 4: Role of AI and Machine Learning in Chemical Synthesis Stages
| Synthesis Stage | Application of AI/ML | Benefit |
|---|---|---|
| Route Design | Computer-Aided Synthesis Planning (CASP) to suggest synthetic pathways. beilstein-journals.orgpurdue.edu | Accelerates discovery of novel and more efficient routes. |
| Condition Prediction | Global and local models predict optimal catalysts, solvents, and temperatures. beilstein-journals.org | Reduces the number of experiments needed for optimization. |
| Outcome Prediction | Forward reaction prediction models forecast the likely products and yields. mdpi.compharmafeatures.com | Validates feasibility of proposed routes before lab work. |
| Process Optimization | Algorithms integrated with high-throughput experiments fine-tune reaction parameters. nih.gov | Achieves higher yields and purity with minimal intervention. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Erbium(III) triflate |
| Sulfuric acid |
| Ibuprofen |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 3-ethoxypropanoate, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Utilize esterification reactions between 3-ethoxypropanoic acid and tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) .
- Step 2 : Optimize molar ratios (e.g., 1:1.2 acid:alcohol) and reflux conditions (60–80°C) to enhance yield.
- Step 3 : Monitor reaction progress via TLC or GC-MS. Purify using fractional distillation or column chromatography .
- Key Consideration : Control moisture to prevent tert-butyl group hydrolysis .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology :
- NMR Analysis : Use H and C NMR to identify tert-butyl (δ ~1.2 ppm for 9H singlet) and ethoxypropanoate moieties (δ ~4.1 ppm for –OCH–) .
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm) and ether (C–O–C at ~1100 cm) functional groups.
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 188 for [M+H]) .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- Storage : Keep in airtight containers at –20°C to prevent degradation .
- PPE : Use nitrile gloves, splash goggles, and lab coats. Avoid open flames due to flammability .
- Ventilation : Ensure fume hoods for large-scale reactions to limit vapor exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when this compound exhibits axial/equatorial conformational isomerism?
- Methodology :
- Dynamic NMR (DNMR) : Perform variable-temperature H NMR (e.g., –40°C to 25°C) to observe coalescence of split peaks, confirming rotational barriers .
- DFT Calculations : Model conformers using Gaussian or ORCA with explicit solvent parameters (e.g., DCM or THF) to align with experimental data .
- Example : In triazinanes, axial tert-butyl groups show distinct NOE correlations compared to equatorial isomers .
Q. What experimental design strategies optimize this compound’s stability under oxidative or thermal conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., ~150°C) to assess thermal stability .
- Accelerated Oxidation Studies : Expose the compound to Fenton reagents (Fe/HO) at neutral pH to simulate degradation pathways. Monitor via HPLC .
- Factorial Design : Use response surface methodology (RSM) to test factors like temperature, pH, and catalyst concentration .
Q. How can this compound be applied in probing enzyme mechanisms or metabolic pathways?
- Methodology :
- Enzyme Inhibition Assays : Use the compound as a substrate analog for esterases or lipases. Measure activity via fluorogenic assays (e.g., p-nitrophenyl acetate hydrolysis) .
- Isotopic Labeling : Synthesize C-labeled tert-butyl groups to track metabolic incorporation in cell cultures via LC-MS .
Q. What advanced analytical techniques detect trace degradation products of this compound in environmental samples?
- Methodology :
- GC×GC-TOFMS : Employ two-dimensional gas chromatography with time-of-flight MS for high-resolution separation of degradation byproducts (e.g., tert-butanol, propanoic acid derivatives) .
- SPE Extraction : Use C18 solid-phase extraction to concentrate trace analytes from aqueous matrices .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions (DFT) and experimental NMR data for this compound’s conformation?
- Resolution Strategy :
- Solvent Explicit Modeling : Include explicit solvent molecules (e.g., water or DMSO) in DFT calculations to account for solvation effects, which stabilize equatorial conformers .
- Cross-Validation : Compare results across multiple DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets (e.g., 6-31G* vs. def2-TZVP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
